molecular formula C19H24ClF3N4O2 B2610290 2-{4-[2-Chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-1-(2-methylpiperidin-1-yl)ethan-1-one CAS No. 1424497-09-5

2-{4-[2-Chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-1-(2-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B2610290
CAS No.: 1424497-09-5
M. Wt: 432.87
InChI Key: IDRLNYZFMULJKG-UHFFFAOYSA-N
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Description

2-{4-[2-Chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-1-(2-methylpiperidin-1-yl)ethan-1-one is a complex organic compound featuring a trifluoromethyl group, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-Chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-1-(2-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps, including the formation of the piperazine and pyridine rings, followed by the introduction of the trifluoromethyl group. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-Chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-1-(2-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{4-[2-Chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-1-(2-methylpiperidin-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[2-Chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-1-(2-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the piperazine and pyridine rings contribute to its overall stability and reactivity. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[2-Chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-1-(2-methylpiperidin-1-yl)ethan-1-one is unique due to its combination of a trifluoromethyl group, a piperazine ring, and a pyridine moiety, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-[4-[2-chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClF3N4O2/c1-13-4-2-3-7-27(13)16(28)12-25-8-10-26(11-9-25)18(29)14-5-6-15(19(21,22)23)24-17(14)20/h5-6,13H,2-4,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRLNYZFMULJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CN2CCN(CC2)C(=O)C3=C(N=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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